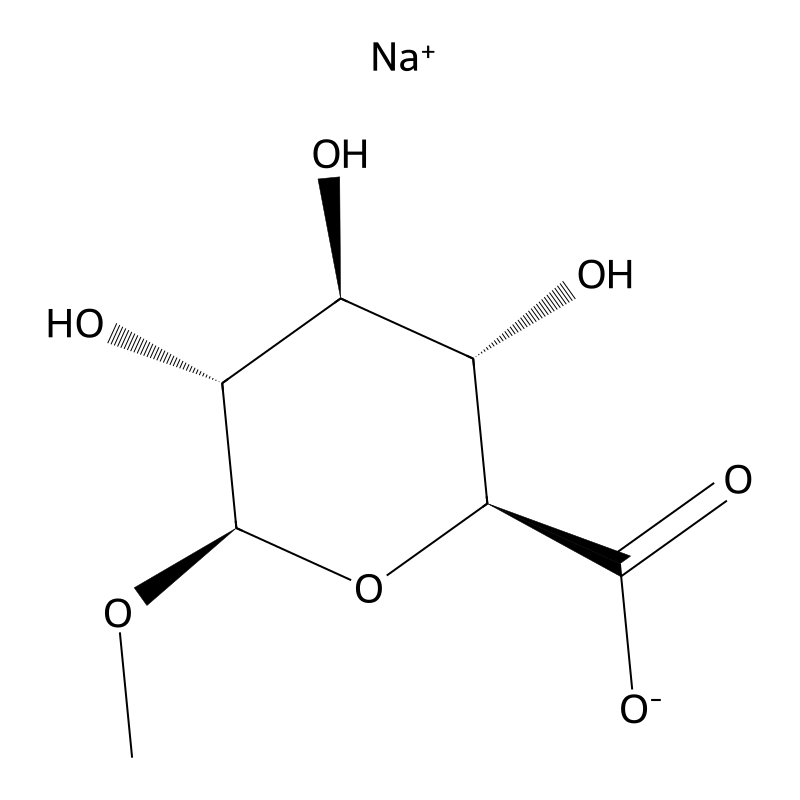Methyl b-D-glucuronide sodium salt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Methyl β-D-glucuronide sodium salt, also known as 1-O-Methyl-β-D-glucuronic acid sodium salt, is a research compound primarily used for its ability to induce the production of the enzyme β-D-glucuronidase (GUS) in bacteria, particularly Escherichia coli (E. coli) [, ].
Inducing β-D-Glucuronidase Activity
β-D-glucuronidase is an enzyme responsible for breaking down β-glucuronides, a class of molecules with various applications in biological research. When exposed to Methyl β-D-glucuronide sodium salt, E. coli increases its production of β-D-glucuronidase. This induction allows researchers to study the activity and function of the enzyme in greater detail [, ].
Methyl beta-D-glucuronide sodium salt is a chemical compound with the molecular formula C₇H₁₁NaO₇ and a CAS number of 134253-42-2. It is a sodium salt derivative of methyl beta-D-glucuronide, which is a glucuronic acid conjugate. This compound is typically encountered as a white to off-white powder and is soluble in water, making it suitable for various biochemical applications. Methyl beta-D-glucuronide sodium salt plays a significant role in drug metabolism studies and has been utilized in various research settings to investigate the biotransformation of drugs and xenobiotics in biological systems .
Methyl beta-D-glucuronide sodium salt exhibits notable biological activity, primarily linked to its role in drug metabolism. It serves as a substrate for UDP-glucuronosyltransferases, enzymes that catalyze the conjugation of glucuronic acid to various drugs and endogenous compounds, facilitating their excretion from the body. This process is crucial for detoxifying lipophilic substances, enhancing their solubility in water, and promoting renal elimination. Furthermore, studies have indicated that methyl beta-D-glucuronide may also influence cellular signaling pathways and modulate the activity of certain receptors .
The synthesis of methyl beta-D-glucuronide sodium salt can be achieved through several methods:
- Direct Glycosylation: This method involves reacting methyl glucuronate with sodium hydroxide or another suitable base to form the sodium salt.
- Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to alcohols or phenols can yield methyl beta-D-glucuronide.
- Chemical Modification: Starting from glucuronic acid derivatives, chemical modifications such as methylation followed by neutralization with sodium hydroxide can produce the desired compound .
Methyl beta-D-glucuronide sodium salt has several applications across various fields:
- Drug Metabolism Studies: It is commonly used to investigate metabolic pathways involving glucuronidation.
- Pharmacokinetics Research: The compound aids in understanding drug absorption, distribution, metabolism, and excretion (ADME) processes.
- Biochemical Assays: It serves as a substrate in enzymatic assays to measure the activity of glucuronosyltransferases and other related enzymes.
- Toxicology Studies: Methyl beta-D-glucuronide sodium salt is utilized to assess the detoxification mechanisms of xenobiotics .
Research on interaction studies involving methyl beta-D-glucuronide sodium salt has highlighted its role in modulating pharmacological effects. For instance, it may influence the bioavailability of certain drugs by altering their metabolic pathways through competitive inhibition or enzyme induction. Furthermore, studies have shown that variations in glucuronidation rates can lead to differences in drug efficacy and toxicity among individuals due to genetic polymorphisms in metabolizing enzymes .
Methyl beta-D-glucuronide sodium salt shares structural similarities with several other glucuronic acid derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl alpha-D-glucuronide | Alpha anomer | Different anomeric configuration affecting reactivity |
| Phenyl beta-D-glucuronide | Aromatic glucuronide | Used primarily for phenolic compounds |
| Glucuronic Acid | Parent compound | Basic structure without methyl or sodium modification |
Methyl beta-D-glucuronide sodium salt is distinguished by its specific application in drug metabolism studies due to its favorable solubility and stability compared to its counterparts .








